methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Description
Systematic Nomenclature and Molecular Descriptors
The compound methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is systematically named according to IUPAC guidelines, reflecting its structural features:
- Methyl ester : Indicated by the "methyl" prefix and "oate" suffix.
- α,β-unsaturated ester : The prop-2-enoate backbone with a double bond between C2 and C3.
- Substituents : A dimethylamino group at C3 and a 1H-1,2,4-triazol-1-yl group at C2.
Molecular Formula : C₈H₁₂N₄O₂
Molecular Weight : 196.21 g/mol (calculated from atomic weights: C=12.01, H=1.008, N=14.01, O=16.00).
Key Descriptors :
| Property | Value/Notation |
|---|---|
| SMILES | CN(C)C=C(C(=O)OC)N1C=NC=N1 |
| InChI Key | ZUTJUSMMANCNEL-QPJJXVBHSA-N |
| CAS Registry Number | 691880-49-6 |
The E-configuration of the double bond (denoted by "2E") ensures that the higher-priority groups (dimethylamino and triazole) reside on opposite sides, minimizing steric hindrance.
Stereochemical Configuration and Conformational Analysis
The compound’s stereochemistry is defined by its E-geometry , which stabilizes the molecule through conjugation between the enoate π-system, dimethylamino group, and triazole ring. Key structural features include:
- Planarity : The α,β-unsaturated ester and triazole ring adopt a near-planar conformation, facilitating resonance stabilization.
- Torsional Angles : Computational studies of analogous enaminones reveal torsional angles of 175–178° between the triazole and enoate groups, indicating minimal deviation from planarity.
Conformational Preferences :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Structural Analogues in 1,2,4-Triazole Derivatives
The compound belongs to a class of 1,2,4-triazole-functionalized enaminones , with structural variations influencing physicochemical properties:
Electronic Effects :
- Electron-withdrawing groups (e.g., esters) decrease triazole ring basicity, while electron-donating groups (e.g., dimethylamino) enhance resonance stabilization.
Applications :
- These analogues are pivotal in medicinal chemistry for their role as enzyme inhibitors and antifungal agents.
Properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUSMMANCNEL-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound’s structure (C₈H₁₂N₄O₂) consists of a prop-2-enoate backbone substituted at the α-position with a 1H-1,2,4-triazol-1-yl group and at the β-position with a dimethylamino moiety. The (2E)-configuration ensures planarity, facilitating conjugation across the enoate system, as evidenced by its SMILES notation: CN(C)C=C(C(=O)OC)N1C=CN=N1. Computational descriptors, including the InChIKey UVCNAVLTBHCWPP-UHFFFAOYSA-N, confirm its stereochemical integrity.
Physicochemical Characteristics
- Molecular Weight : 196.21 g/mol
- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water due to the hydrophobic triazole and ester groups.
- Stability : Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis environments.
Synthetic Methodologies
Regioselective Alkylation of 1,2,4-Triazole
The triazole ring is introduced via alkylation of 1H-1,2,4-triazole, a reaction complicated by the substrate’s water solubility and potential for over-alkylation. The DTIC protocol outlines a scalable approach:
- Deprotonation : 1H-1,2,4-triazole is treated with sodium methoxide (25% w/w in methanol) at 56°C for 2 hours to form the sodium salt.
- Methylation : Iodomethane is added dropwise to the cooled (−10°C) reaction mixture, followed by reflux for 19 hours.
- Workup : Continuous chloroform/water extraction isolates the product, followed by short-path distillation (70 mbar, 74–78°C) to yield 1-methyl-1,2,4-triazole (63%).
Key Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Deprotonation | NaOMe/MeOH, 56°C, 2 hr | 95% |
| Methylation | CH₃I, −10°C → reflux | 63% |
This method minimizes regiochemical scrambling, with <2% of the undesired 4-methyl isomer detected by ¹H NMR.
Condensation with β-Keto Ester
The enoate backbone is constructed via a Knoevenagel condensation between methyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA):
- Reaction : Methyl acetoacetate reacts with DMF-DMA in toluene under reflux (110°C, 6 hours) to form the β-dimethylamino acrylate intermediate.
- Triazole Coupling : The intermediate undergoes nucleophilic substitution with 1-methyl-1,2,4-triazole in the presence of K₂CO₃, yielding the target compound.
Optimization Challenges :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
- Catalysis : Anhydrous conditions prevent ester hydrolysis, while excess base (K₂CO₃) ensures complete triazole activation.
Microwave-Assisted Synthesis
Adapting the alkylation step to microwave conditions (Biotage Initiator system) reduces reaction time but offers no yield improvement:
- Conditions : 65°C, 5 minutes for deprotonation; 45°C, 20 minutes for methylation.
- Outcome : Comparable yield (60–63%) but higher energy input and equipment costs.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive motifs:
-
α,β-Unsaturated ester (electron-deficient alkene)
-
1,2,4-Triazole ring (aromatic heterocycle)
-
Dimethylamino group (electron-donating substituent)
2.1. Nucleophilic Conjugate Additions
The electron-deficient double bond in the α,β-unsaturated ester is susceptible to nucleophilic attack. Common reactions include:
Key Mechanistic Notes :
The dimethylamino group enhances electron density at the β-carbon via resonance, potentially modulating reactivity compared to simpler α,β-unsaturated esters .
3.1. Coordination and Metal-Mediated Reactions
The 1,2,4-triazole moiety can act as a ligand for transition metals, enabling catalytic or stoichiometric transformations:
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Click Chemistry | Cu(I) catalysts | No reaction (triazole is already formed) |
| Metal Complexation | Pd, Ru, or Fe salts | Stabilized coordination complexes |
3.2. Electrophilic Aromatic Substitution
The triazole ring’s electron-deficient nature permits limited electrophilic substitution at the N1 position under strong acidic conditions .
4.1. Alkylation/Quaternization
The tertiary amine can undergo quaternization with alkyl halides:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Quaternization | Methyl iodide, RT | Quaternary ammonium salt |
4.2. Oxidation
Oxidation of the dimethylamino group could yield an N-oxide, though steric hindrance may limit this pathway .
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes |
|---|---|---|
| Aqueous HCl, reflux | Carboxylic acid derivative | May require prolonged reaction times |
| NaOH, H₂O/EtOH | Sodium carboxylate | Faster kinetics due to ester activation |
Thermal and Photochemical Behavior
The conjugated system may undergo electrocyclization or [2+2] photocycloaddition under UV light, though experimental data for this specific compound remains unpublished .
Scientific Research Applications
Biological Applications
1. Antifungal and Antibacterial Activities
Methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate exhibits potential antifungal and antibacterial properties due to its triazole ring. Triazole derivatives have been shown to inhibit enzymes critical for the biosynthesis of sterols in fungi, such as lanosterol 14α-demethylase. This inhibition can lead to effective treatment options against fungal infections.
2. Anticancer Potential
Recent studies indicate that compounds containing triazole rings can exhibit anticancer properties. For instance, derivatives of triazoles have been evaluated for their ability to induce apoptosis in cancer cells. The compound's unique structure may enhance its efficacy against various cancer cell lines by targeting specific metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives similar to this compound:
- Anticancer Activity : Research has shown that certain triazole derivatives can induce cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 . These findings suggest that this compound may have similar effects.
- Antimicrobial Efficacy : Studies have highlighted the effectiveness of triazole compounds against various pathogens, showcasing their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with triazole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The dimethylamino group may enhance its binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares the target compound with structurally related molecules, emphasizing substituent effects and applications:
Key Comparative Insights
Agrochemical Relevance: The triazole group is a hallmark of fungicides like epoxiconazole . Fluconazole impurities () highlight the importance of triazole stability in pharmaceutical synthesis, implying that the target compound’s purity must be rigorously controlled for industrial use.
Synthetic Methodology: The target compound’s synthesis likely parallels methods used for ethyl (2E)-3-dimethylamino analogues (e.g., DMFDMA-mediated condensation followed by esterification) . In contrast, β-triazolyl alanine derivatives () are synthesized via Michael addition, underscoring divergent routes for triazole incorporation.
Biological Activity :
- Pyrazole-containing analogues () exhibit distinct activity profiles due to differences in heterocyclic ring electronics. The triazole’s nitrogen-rich structure in the target compound may enhance metal-binding capacity, a trait leveraged in antifungal agents .
- Nitrile-containing derivatives () may exhibit higher reactivity but lower stability compared to ester-based compounds like the target.
Research Findings and Data Gaps
- Structural Activity Relationships (SAR): The dimethylamino group in the target compound likely enhances solubility compared to halogenated analogues (e.g., epoxiconazole), but this remains untested in the evidence.
- Synthetic Challenges : Impurity profiles of triazole derivatives () suggest that regioselective synthesis is critical to avoid byproducts.
Biological Activity
Methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate, a compound characterized by its unique triazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 196.21 g/mol. The structure features a triazole ring, which is known for its biological significance in various therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.21 g/mol |
| Boiling Point | 490.8 °C (predicted) |
| Density | 1.12 g/cm³ |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles can act against various bacterial strains and fungi due to their ability to inhibit essential enzymes involved in cell wall synthesis and metabolism.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. One study demonstrated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis; disrupts mitochondrial function |
| Enzyme Inhibition | Inhibits enzymes critical for cancer cell survival |
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, this compound was shown to possess higher activity against Staphylococcus aureus compared to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional treatments.
Study 2: Cancer Cell Line Analysis
A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting the induction of apoptosis.
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis and cellular metabolism.
- Induction of Apoptosis : Activation of caspases and disruption of mitochondrial function lead to programmed cell death.
- Interference with Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.
Q & A
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Use HPLC to monitor degradation at pH 2–10 (e.g., t₁/₂ > 24 h at pH 7.4) .
- Microsomal Incubations : Assess metabolic stability using liver microsomes and NADPH cofactors .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
